An In-depth Technical Guide to Boc-L-alaninal: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to Boc-L-alaninal: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-alaninal, a chiral aldehyde featuring a tert-butoxycarbonyl (Boc) protecting group, is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural characteristics, combining the reactivity of an aldehyde with the stereochemical definition of the L-alanine backbone, make it a crucial intermediate in the synthesis of complex peptides, peptidomimetics, and various bioactive molecules. The Boc protecting group provides stability and allows for controlled reactions, making it an ideal substrate for a range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Boc-L-alaninal in the field of drug discovery and development.
Chemical Properties of Boc-L-alaninal
Boc-L-alaninal is a white crystalline powder at room temperature. The presence of the aldehyde functional group makes it a reactive molecule, susceptible to oxidation and nucleophilic attack. Proper storage under inert atmosphere and at low temperatures is recommended to maintain its purity and reactivity.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₃ | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| CAS Number | 79069-50-4 | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1] |
| SMILES | C--INVALID-LINK--C=O | [1] |
| InChI | 1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1 | [1] |
| InChI Key | OEQRZPWMXXJEKU-LURJTMIESA-N | [1] |
Synthesis of Boc-L-alaninal
The most common and efficient route for the synthesis of Boc-L-alaninal involves the oxidation of its corresponding alcohol, Boc-L-alaninol. This precursor is readily prepared from the naturally abundant amino acid, L-alanine. The overall synthetic pathway is a three-step process:
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Protection of L-alanine: The amino group of L-alanine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
-
Reduction of Boc-L-alanine: The carboxylic acid moiety of Boc-L-alanine is selectively reduced to a primary alcohol, yielding Boc-L-alaninol.
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Oxidation of Boc-L-alaninol: The primary alcohol is then carefully oxidized to the corresponding aldehyde, Boc-L-alaninal. A mild and selective oxidizing agent, such as Dess-Martin periodinane, is typically employed to avoid over-oxidation to the carboxylic acid.
Experimental Protocol: Synthesis of Boc-L-alaninal from Boc-L-alaninol via Dess-Martin Oxidation
This protocol describes the oxidation of Boc-L-alaninol to Boc-L-alaninal using Dess-Martin periodinane (DMP).[2][3][4]
Materials:
-
Boc-L-alaninol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve Boc-L-alaninol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Boc-L-alaninal.
Applications in Drug Development
Boc-L-alaninal serves as a key chiral building block in the synthesis of a variety of biologically active molecules and is particularly valuable in the development of novel therapeutics.
Peptide Synthesis and Peptidomimetics
As a protected amino aldehyde, Boc-L-alaninal is a precursor for the synthesis of non-standard amino acids and peptidomimetics. The aldehyde functionality can be transformed into various other functional groups, allowing for the introduction of diverse side chains and modifications to the peptide backbone. For instance, it can undergo Wittig-type reactions to introduce carbon-carbon double bonds, or reductive amination to form new C-N bonds.
Synthesis of Bioactive Natural Product Fragments
Boc-L-alaninal has been utilized in the total synthesis of complex natural products. A notable example is its use in the synthesis of the C20-C26 segment of superstolide A, a potent marine-derived macrolide with significant cytotoxic activity.[5][6] The synthesis involves the stereoselective addition of a chiral allenylzinc reagent to Boc-L-alaninal.
Development of Small Molecule Inhibitors
The chiral nature and reactive aldehyde group of Boc-L-alaninal make it an attractive starting material for the synthesis of small molecule inhibitors targeting various enzymes and receptors. For example, it has been employed in the synthesis of antagonists for the CXCR3 receptor, a chemokine receptor implicated in inflammatory diseases.[1][7][8]
Experimental Protocol: Example of a Wittig Reaction with Boc-L-alaninal
This protocol provides a general procedure for the olefination of Boc-L-alaninal using a stabilized Wittig ylide to form an α,β-unsaturated ester, a common structural motif in bioactive molecules.[9][10][11][12]
Materials:
-
Boc-L-alaninal
-
A stabilized phosphorane ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve Boc-L-alaninal (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the stabilized Wittig ylide (1.0 to 1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography using an appropriate eluent system to isolate the desired α,β-unsaturated ester. The triphenylphosphine oxide byproduct is also separated during this step.
Visualizations
Synthesis of Boc-L-alaninal
Caption: Synthetic pathway from L-alanine to Boc-L-alaninal.
General Application Workflow of Boc-L-alaninal in Synthesis
Caption: Key synthetic transformations of Boc-L-alaninal.
Conclusion
Boc-L-alaninal is a cornerstone chiral building block in contemporary organic synthesis, offering a gateway to a wide array of complex and stereochemically defined molecules. Its straightforward synthesis from L-alanine and the versatile reactivity of its aldehyde group, coupled with the stability afforded by the Boc protecting group, make it an indispensable tool for researchers and scientists in the pharmaceutical industry. The applications highlighted in this guide underscore its significance in the discovery and development of novel therapeutic agents, from intricate natural products to targeted small molecule inhibitors. A thorough understanding of its chemical properties and reactivity is paramount for its effective utilization in advancing drug discovery programs.
References
- 1. Practical syntheses of a CXCR3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of a C20-C26 segment of superstolide A by addition of a chiral allenylzinc reagent to (R)-N-boc alaninal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a C20-C26 segment of superstolide A by addition of a chiral allenylzinc reagent to (R)-N-boc alaninal. | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 标题:Practical syntheses of a CXCR3 antagonist【化源网】 [chemsrc.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. sciepub.com [sciepub.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. web.mnstate.edu [web.mnstate.edu]
